2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine
Description
2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 2 with a 4-fluorobenzyl group and at position 4 with an amine (-NH₂). The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, while the amine group enables hydrogen bonding, critical for interactions with biological targets.
Properties
Molecular Formula |
C9H9FN4 |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H9FN4/c10-8-3-1-7(2-4-8)6-14-12-5-9(11)13-14/h1-5H,6H2,(H2,11,13) |
InChI Key |
NJGKESOZLYJDPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2N=CC(=N2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium azide.
Cycloaddition Reaction: The azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
One of the primary applications of 2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine is its antimicrobial properties. Research has shown that triazole derivatives exhibit potent activity against a range of pathogens. A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies indicated that it could induce apoptosis in various cancer cell lines. For instance, a study reported that the compound inhibited cell proliferation in breast cancer cells through the modulation of specific signaling pathways .
Case Study: Synthesis and Evaluation
A recent study synthesized several triazole derivatives, including this compound. The evaluation of these compounds revealed significant cytotoxic effects against cancer cells with an IC50 value indicating high potency .
Agricultural Applications
Pesticidal Activity
The compound has shown promise as a pesticide. Its structural features allow it to interact with biological systems in pests effectively. Research indicated that triazole derivatives possess fungicidal properties that can be utilized in crop protection .
Herbicidal Properties
In addition to fungicidal activity, this compound has been tested for herbicidal effects. Studies demonstrated that it could inhibit the growth of certain weed species without adversely affecting crop plants .
Materials Science Applications
Polymer Chemistry
In materials science, the incorporation of triazole compounds into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The unique chemical structure allows for improved interaction between the polymer chains .
Case Study: Polymer Blends
A study investigated the use of this compound in creating polymer blends with enhanced properties. The results showed improved tensile strength and thermal resistance compared to traditional polymer formulations .
Data Table: Summary of Applications
| Field | Application | Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis in breast cancer cell lines | |
| Agriculture | Pesticidal | Exhibits fungicidal activity |
| Herbicidal | Inhibits growth of specific weed species | |
| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine is a compound belonging to the 1,2,3-triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicinal chemistry.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with suitable azole precursors under basic conditions. The resulting compound can be characterized using various spectroscopic methods such as NMR and IR spectroscopy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways in bacteria .
Anticancer Properties
Triazole derivatives have also shown promise as anticancer agents. Research indicates that this compound can induce apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins like Bcl-2 and activation of caspases .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been noted for its inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synapses, potentially enhancing cognitive functions .
- Cell Cycle Arrest : Studies suggest that triazole derivatives can cause cell cycle arrest in cancer cells at the G1 phase, thereby inhibiting proliferation and promoting apoptosis .
Case Studies
A recent study evaluated the biological activity of several triazole derivatives including this compound. The results demonstrated significant cytotoxicity against various cancer cell lines (e.g., A431 and HT29), with IC50 values comparable to established anticancer drugs like doxorubicin .
Example Case Study
In a controlled experiment involving peripheral blood mononuclear cells (PBMCs), derivatives were tested for their effects on cytokine release. The results indicated that these compounds could modulate inflammatory responses by influencing cytokine production (TNF-α and IL-6) in a dose-dependent manner .
Q & A
How can researchers optimize the synthesis of 2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine to improve yield and purity?
Basic Research Question
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-fluorobenzyl chloride and 1H-1,2,3-triazol-4-amine under basic conditions. Key steps include:
- Base Selection: Use potassium carbonate or sodium hydroxide to deprotonate the triazole amine, enhancing reactivity .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction rates.
- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining >80% yield .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .
What advanced techniques are recommended for resolving contradictions in crystallographic data for this compound?
Advanced Research Question
Methodological Answer:
Crystallographic discrepancies (e.g., unit cell parameters vs. reported data) can arise from polymorphism or refinement errors. To address this:
- High-Resolution XRD: Use synchrotron radiation (λ = 0.7–1.0 Å) for precise lattice parameter determination. Refine with SHELXL-2018 , focusing on anisotropic displacement parameters and hydrogen bonding networks .
- Packing Similarity Analysis: Employ Mercury’s Materials Module to compare intermolecular interactions (e.g., C–H···N or π-π stacking) against known structures .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% difference between cycles) .
How can computational modeling predict the biological activity of this compound derivatives?
Advanced Research Question
Methodological Answer:
To design bioactive derivatives (e.g., antimicrobial agents):
- Docking Studies: Use AutoDock Vina with target proteins (e.g., bacterial enoyl-ACP reductase). Optimize the fluorophenyl-triazole scaffold for hydrophobic binding pockets .
- QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond acceptors. Validate against experimental MIC values (e.g., E. coli: IC₅₀ = 12.5 µM) .
- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
What analytical strategies distinguish between regioisomers in triazole-based derivatives of this compound?
Basic Research Question
Methodological Answer:
Regioisomeric ambiguity (1,2,3- vs. 1,2,4-triazole) can be resolved via:
- ¹H NMR Coupling Patterns: 1,2,3-triazoles show distinct splitting (e.g., H-4 singlet at δ 7.8–8.2 ppm) .
- IR Spectroscopy: N–H stretching (3300–3500 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) differ by substitution pattern .
- Mass Spectrometry (HRMS): Exact mass (e.g., C₉H₉FN₄S: 224.26 g/mol) confirms molecular formula, while MS/MS fragments (e.g., m/z 151 [C₇H₆FN₂]⁺) indicate cleavage pathways .
How do researchers validate the environmental safety of this compound during disposal?
Advanced Research Question
Methodological Answer:
Environmental risk assessment requires:
- Biodegradation Assays: Use OECD 301F (Closed Bottle Test) to measure BOD₅/COD ratios (>0.5 indicates rapid degradation) .
- Ecotoxicology: Test acute toxicity in Daphnia magna (LC₅₀ > 10 mg/L) and algae (Pseudokirchneriella subcapitata, EC₅₀ > 1 mg/L) .
- Waste Treatment: Incinerate at >850°C with scrubbers for halogenated byproducts (e.g., HF gas neutralization via Ca(OH)₂) .
What structural features of this compound contribute to its potential as a kinase inhibitor?
Advanced Research Question
Methodological Answer:
Kinase inhibition hinges on:
- Fluorophenyl Group: Enhances lipophilicity (clogP ~2.5) and π-stacking with ATP-binding pockets (e.g., EGFR kinase) .
- Triazole Core: Acts as a hydrogen bond acceptor (N3 position) with catalytic lysine residues (e.g., K721 in EGFR) .
- Substituent Effects: Methyl groups at C-2 improve steric fit, reducing IC₅₀ values (e.g., 0.8 µM vs. wild-type EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
